molecular formula C12H16ClNO2 B1488398 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol CAS No. 1598176-49-8

1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol

Cat. No. B1488398
CAS RN: 1598176-49-8
M. Wt: 241.71 g/mol
InChI Key: WPFCPYRIIYFZBD-UHFFFAOYSA-N
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Description

“1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .


Chemical Reactions Analysis

Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The antimicrobial activity of 1,2,5-trimethylpiperidin-4-ols against 20 test microorganisms was studied .

Scientific Research Applications

Pharmacological Significance

Piperidine derivatives, including 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol, are present in more than twenty classes of pharmaceuticals. They are crucial in drug design due to their significant role in the pharmaceutical industry. The compound’s structure allows for intra- and intermolecular reactions leading to various derivatives, which are essential for synthesizing biologically active molecules used in medications .

Anticancer Applications

The piperidine nucleus is a common feature in many anticancer agents. Derivatives of piperidine have been utilized in the development of drugs targeting various cancer types. The structural flexibility of 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol makes it a potential candidate for creating novel anticancer compounds through synthetic modifications .

Neuroprotective Properties

Compounds with a piperidine moiety, such as 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol, have shown promise in neuroprotection. They may offer therapeutic benefits in neurodegenerative diseases like Alzheimer’s by inhibiting or modulating pathways that lead to neuronal damage .

Antimicrobial and Antifungal Effects

Piperidine derivatives are known for their antimicrobial and antifungal properties. The structural elements of 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol can be optimized to enhance these effects, making it valuable for developing new antimicrobial and antifungal agents .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory potential of piperidine derivatives is well-documented. 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol could be used to synthesize new pain-relief medications that act on specific biological targets to reduce pain and inflammation .

Cardiovascular Applications

Piperidine compounds have been explored for their cardiovascular effects. 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol may contribute to the development of drugs that manage hypertension and other cardiovascular conditions by affecting vascular smooth muscle tone and heart rate .

Antiviral and Antimalarial Potential

Research has indicated that piperidine derivatives can be effective against viral and malarial infections. The chemical structure of 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol provides a framework for creating compounds that could inhibit the life cycle of various pathogens .

Antioxidant Activity

Natural piperidine alkaloids exhibit potent antioxidant properties. As a synthetic derivative, 1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol might also display antioxidant capabilities, which could be harnessed in therapeutic applications to combat oxidative stress-related diseases .

Mechanism of Action

While the mechanism of action of “1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol” is not explicitly mentioned in the available literature, piperidine derivatives are known to exhibit a wide variety of biological activities . For instance, Piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the field of drug discovery . The development of novel piperidine derivatives and the exploration of their potential therapeutic applications are likely to be key areas of focus in future research .

properties

IUPAC Name

1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c13-10-1-2-12(16)9(7-10)8-14-5-3-11(15)4-6-14/h1-2,7,11,15-16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFCPYRIIYFZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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